molecular formula C10H13NO B598980 2,3-Dihydro-2-methyl-1H-isoindole-4-methanol CAS No. 122993-63-9

2,3-Dihydro-2-methyl-1H-isoindole-4-methanol

Cat. No.: B598980
CAS No.: 122993-63-9
M. Wt: 163.22
InChI Key: DJWUJAYHMCATLE-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-methyl-1H-isoindole-4-methanol is a chemical compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-methyl-1H-isoindole-4-methanol typically involves the reduction of corresponding oxindole derivatives. One common method includes the reduction of 2-oxindole using boron hydrides under controlled conditions . Another approach involves the use of palladium-catalyzed reactions to achieve the desired reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-methyl-1H-isoindole-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can have different functional groups attached to the aromatic ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-methyl-1H-isoindole-4-methanol involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to interact with melatonin receptors, exhibiting neuroprotective and antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-2-methyl-1H-isoindole-4-methanol is unique due to the presence of the methanol group, which can enhance its solubility and reactivity.

Properties

IUPAC Name

(2-methyl-1,3-dihydroisoindol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-5-8-3-2-4-9(7-12)10(8)6-11/h2-4,12H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWUJAYHMCATLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)C(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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